Picrasin E

Description

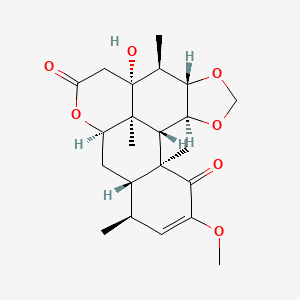

Structure

3D Structure

Properties

CAS No. |

33204-38-5 |

|---|---|

Molecular Formula |

C22H30O7 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(1S,2S,6S,7S,8R,12R,14S,15S,19S,20S)-8-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-ene-10,18-dione |

InChI |

InChI=1S/C22H30O7/c1-10-6-13(26-5)19(24)20(3)12(10)7-14-21(4)18(20)17-16(27-9-28-17)11(2)22(21,25)8-15(23)29-14/h6,10-12,14,16-18,25H,7-9H2,1-5H3/t10-,11+,12+,14-,16+,17-,18-,20+,21-,22-/m1/s1 |

InChI Key |

MPKJVOULXZBGDT-ATNJLCLCSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]5[C@H]([C@@H]([C@@]4(CC(=O)O3)O)C)OCO5)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Picrasin E shares a core triterpenoid/diterpenoid framework with other quassinoids but differs in substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

Stereochemistry : Picrasin D and E are stereoisomers, differing in the spatial arrangement of hydroxyl and methoxy groups .

Functional Groups : Picrasin B contains an acetate group, enhancing its solubility in organic solvents like DMSO and chloroform, whereas this compound lacks this modification .

Molecular Weight : this compound has a higher molecular weight than Picrasin D and B, likely due to additional methyl or methoxy substituents.

Pharmacological Activities

Sodium Channel Modulation

While this compound’s direct activity remains unconfirmed, its structural analog Dehydrocrenatidine (from the same plant) inhibits voltage-gated sodium channels, alleviating neuropathic pain in rat models . This suggests this compound may share similar mechanisms due to its analogous triterpenoid backbone.

Cytotoxic and Antiproliferative Effects

- Picrasin B : Demonstrates significant cell division induction in Don lung cells at low concentrations (IC₅₀: 10–50 µM) .

- Quassin : Exhibits antitumor activity by inhibiting NF-κB signaling, a pathway implicated in inflammation and cancer progression .

Enzymatic Interactions

Picrasin B interacts with CYP enzymes, which metabolize xenobiotics, suggesting a role in drug-drug interactions . No such data exist for this compound, highlighting a research gap.

Ecological and Pharmacokinetic Properties

- Solubility : Picrasin B’s acetate group improves its solubility in polar solvents (e.g., DMSO), whereas this compound’s lack of esterification may limit bioavailability .

- Environmental Impact: Quassinoids like Picrasin B show moderate toxicity to bees, necessitating caution in agricultural applications .

Preparation Methods

Plant Material and Solvent Extraction

Picrasin E is obtained from the dried stems or leaves of Picrasma quassioides. The following steps are employed:

Chromatographic Purification

The ethyl acetate fraction undergoes sequential chromatography:

-

Silica Gel Column Chromatography : Elution with chloroform-methanol gradients separates quassinoid-rich fractions. This compound is isolated using repeated silica gel chromatography with ethyl acetate-hexane (1:1) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile-water gradient), yielding this compound as colorless needles.

Table 1: Yield and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₄O₈ | |

| Molecular Weight | 474.5 g/mol | |

| Melting Point | 293–295°C | |

| UV λmax (MeOH) | 262 nm | |

| Specific Rotation (α)D²⁵ | −18,100 (c = 0.12, MeOH) |

Synthetic Approaches

Partial Synthesis from Quassin Derivatives

While direct total synthesis is unreported, this compound has been derived from quassin via regioselective demethylation and oxidation :

-

Reductive Demethylation : Quassin is treated with chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in anhydrous acetonitrile to remove methyl groups selectively.

-

Epoxidation and Cyclization : Intermediate diosphenols undergo epoxidation with hydrogen peroxide (H₂O₂) and DBU, followed by acid-catalyzed cyclization to form the δ-lactone moiety.

Table 2: Key Reactions in Partial Synthesis

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Demethylation | TMSCl, NaI, CH₃CN, 0°C | Removal of A-ring methoxy |

| Epoxidation | H₂O₂, DBU, CH₂Cl₂, 25°C | Formation of C-14 epoxide |

| Lactonization | HCl (cat.), MeOH, reflux | δ-Lactone closure |

Structural Elucidation and Analytical Data

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Table 3: Key Spectral Assignments for this compound

| Position | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| C-15 | 5.30 (s) | 102.3 | 2770 |

| C-16 | - | 174.2 | 1775 |

| C-11 | - | 168.5 | 1645 |

Challenges and Optimization

Low Natural Abundance

This compound constitutes only 0.006% of the dried plant mass, necessitating large-scale extraction (~1 ton plant material yields ~60 mg).

Synthetic Limitations

-

Stereochemical Complexity : The C-14 hydroxyl and C-8/C-9 trans-diaxial configuration complicate synthetic efforts.

-

Oxidative Sensitivity : The α,β-unsaturated ketone moiety requires inert atmosphere handling to prevent decomposition.

Industrial-Scale Purification Techniques

Q & A

Q. How to conduct a scoping review on this compound’s potential applications in neurodegenerative diseases?

- Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Does this compound cross the blood-brain barrier?”); (2) Identify studies via PubMed/Scopus using keywords (e.g., “quassinoid + neuroprotection”); (3) Chart data; (4) Summarize gaps; (5) Consult stakeholders for translational relevance .

Data Presentation Example

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 376.5 g/mol (hypothesized) | Mass Spectrometry (MS) | |

| Cytotoxicity (IC50) | 12.3 µM (HepG2 cells) | MTT Assay | |

| Solubility in DMSO | >10 mg/mL | UV-Vis Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.